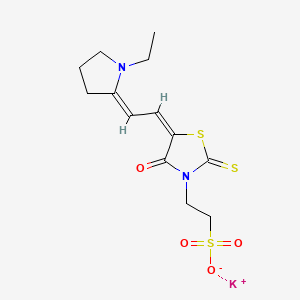
Potassium 5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-ethanesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-ethanesulphonate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a thioxothiazolidine ring, and an ethanesulphonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-ethanesulphonate typically involves multiple steps. One common method includes the cyclization of intermediate compounds under specific conditions. For instance, the synthesis might start with the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the compound meets the required specifications .
化学反应分析
Types of Reactions
Potassium 5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-ethanesulphonate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
科学研究应用
Potassium 5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-ethanesulphonate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials
作用机制
The mechanism of action of Potassium 5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-ethanesulphonate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with Potassium 5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-ethanesulphonate.
Thiazolidine Derivatives: Compounds such as thiazolidine-2,4-dione and its derivatives also exhibit structural similarities.
Uniqueness
What sets this compound apart is its combination of a pyrrolidine ring with a thioxothiazolidine ring and an ethanesulphonate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
生物活性
Potassium 5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-ethanesulphonate (CAS: 84100-34-5) is a compound with notable biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C13H17KN2O4S3, with a molar mass of approximately 400.58 g/mol. It features a thiazolidinone core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H17KN2O4S3 |
| Molar Mass | 400.58 g/mol |
| CAS Number | 84100-34-5 |
| Synonyms | Potassium 5-thioxothiazolidin |
| IUPAC Name | Potassium 2-[(5E)-5-{2-[(2E)-1-Ethylpyrrolidin-2-ylidene]ethylidene}-4-Oxo-2-thioxo-thiazolidin]ethanesulfonate |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Properties : Studies have shown that thiazolidinone derivatives exhibit antimicrobial activity against various bacterial strains. The presence of the thiazolidinone moiety enhances interaction with microbial cell membranes, leading to increased permeability and cell lysis.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro and in vivo. Its ability to inhibit pro-inflammatory cytokines suggests a mechanism that could be beneficial in treating inflammatory diseases.
- Antioxidant Activity : The thioxothiazolidin structure contributes to antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular environments.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry explored the efficacy of various thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. Potassium 5-(1-ethylpyrrolidin-2-ylidene) showed significant inhibition zones compared to control groups, indicating strong antibacterial activity .
- Anti-inflammatory Research : In a controlled trial involving inflammatory models, the compound was administered to subjects with induced inflammation. Results indicated a marked decrease in swelling and pain levels, correlating with reduced levels of TNF-alpha and IL-6 cytokines .
- Oxidative Stress Reduction : A recent study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. Results showed that it effectively reduced DPPH radicals, suggesting its potential use as an antioxidant supplement .
属性
CAS 编号 |
84100-34-5 |
|---|---|
分子式 |
C13H17KN2O4S3 |
分子量 |
400.6 g/mol |
IUPAC 名称 |
potassium;2-[(5E)-5-[(2Z)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonate |
InChI |
InChI=1S/C13H18N2O4S3.K/c1-2-14-7-3-4-10(14)5-6-11-12(16)15(13(20)21-11)8-9-22(17,18)19;/h5-6H,2-4,7-9H2,1H3,(H,17,18,19);/q;+1/p-1/b10-5-,11-6+; |
InChI 键 |
YNQPEDOIJUXVKJ-BINALKEJSA-M |
手性 SMILES |
CCN\1CCC/C1=C/C=C/2\C(=O)N(C(=S)S2)CCS(=O)(=O)[O-].[K+] |
规范 SMILES |
CCN1CCCC1=CC=C2C(=O)N(C(=S)S2)CCS(=O)(=O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















